molecular formula C21H20N2O2 B5574094 N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide CAS No. 6080-41-7

N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5574094
CAS No.: 6080-41-7
M. Wt: 332.4 g/mol
InChI Key: LVKYEBOGFSAQOL-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide typically begins with commercially available starting materials such as 4-anilinophenol and 3-methylphenol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or ethanol to ensure complete conversion of reactants to products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Due to its structural features, N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide is investigated as a lead compound for the development of new pharmaceuticals.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

  • N-(4-anilinophenyl)-2-phenoxyacetamide
  • N-(4-anilinophenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-anilinophenyl)-2-(2-methylphenoxy)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenoxy ring distinguishes these compounds from N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide.
  • Unique Properties: this compound may exhibit unique biological activities or material properties due to the specific positioning of the methyl group on the phenoxy ring.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-16-6-5-9-20(14-16)25-15-21(24)23-19-12-10-18(11-13-19)22-17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKYEBOGFSAQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350160
Record name N-(4-Anilinophenyl)-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6080-41-7
Record name N-(4-Anilinophenyl)-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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